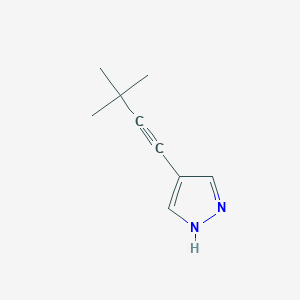
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. It has also been found to inhibit the activity of certain kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole in lab experiments is its ability to selectively inhibit certain enzymes and kinases, making it a valuable tool for studying their function. However, one limitation is that it may not be suitable for use in certain experimental systems due to its potential toxicity.
Orientations Futures
There are several potential future directions for research involving 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves the reaction of 3,3-dimethyl-1-butyne with hydrazine monohydrate in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through a series of chromatography steps to obtain a pure compound.
Applications De Recherche Scientifique
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been found to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. It has also been used as a fluorescent probe to study protein-protein interactions and has been found to exhibit anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
189348-94-5 |
|---|---|
Nom du produit |
4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
4-(3,3-dimethylbut-1-ynyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12N2/c1-9(2,3)5-4-8-6-10-11-7-8/h6-7H,1-3H3,(H,10,11) |
Clé InChI |
XYCFHKFUUURKKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC1=CNN=C1 |
SMILES canonique |
CC(C)(C)C#CC1=CNN=C1 |
Synonymes |
1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
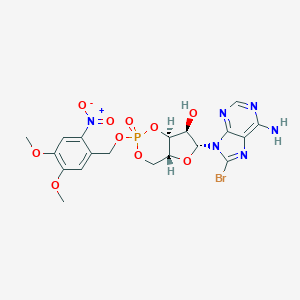

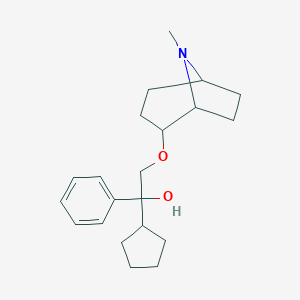
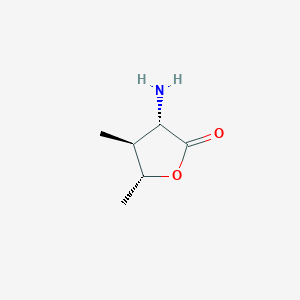
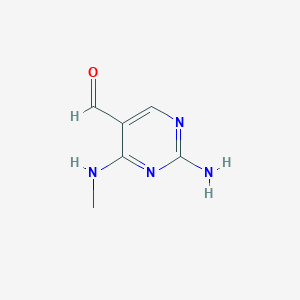
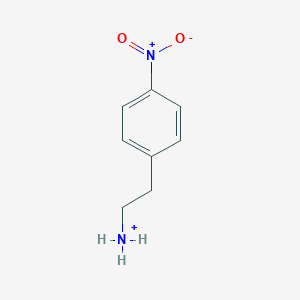
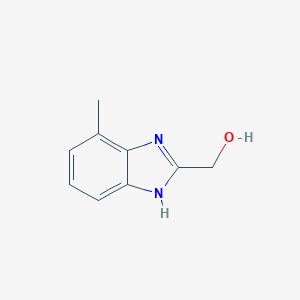
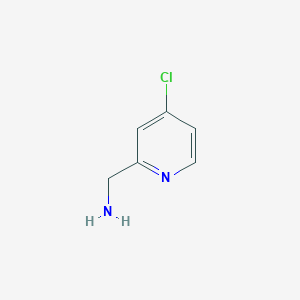
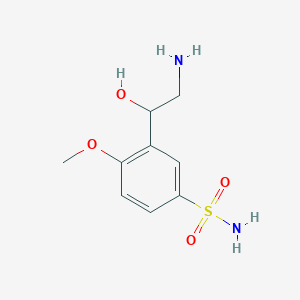
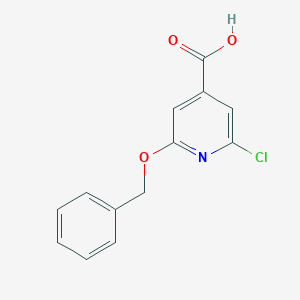
![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)